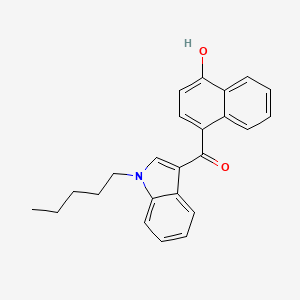

(4-hydroxynaphthalen-1-yl)-(1-pentylindol-3-yl)methanone

描述

(4-Hydroxynaphthalen-1-yl)-(1-pentylindol-3-yl)methanone is a synthetic cannabinoid receptor agonist (SCRA) structurally related to the JWH series of compounds. Its core structure consists of a naphthalene ring substituted with a hydroxyl group at the 4-position, linked via a ketone bridge to a 1-pentylindole moiety. This hydroxylation distinguishes it from classical SCRAs like JWH-018 (naphthalen-1-yl-(1-pentylindol-3-yl)methanone) and introduces unique physicochemical and pharmacological properties .

属性

IUPAC Name |

(4-hydroxynaphthalen-1-yl)-(1-pentylindol-3-yl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H23NO2/c1-2-3-8-15-25-16-21(18-10-6-7-12-22(18)25)24(27)20-13-14-23(26)19-11-5-4-9-17(19)20/h4-7,9-14,16,26H,2-3,8,15H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SVZBBFXTYNKESE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCN1C=C(C2=CC=CC=C21)C(=O)C3=CC=C(C4=CC=CC=C43)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H23NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501017697 | |

| Record name | JWH-081 4-Hydroxynaphthyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501017697 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

357.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1393345-76-0 | |

| Record name | JWH-081 4-Hydroxynaphthyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501017697 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

合成路线和反应条件

JWH 081 4-羟基萘代谢物的合成涉及 JWH 081 的羟基化。母体化合物 JWH 081 通过多步过程合成,包括吲哚核的形成,然后连接萘酰基。 羟基化步骤通常涉及在受控条件下使用氧化剂,在萘环的所需位置引入羟基 .

工业生产方法

由于 JWH 081 4-羟基萘代谢物主要用于研究和法医应用,因此其工业生产方法没有得到充分的记录。合成可能遵循与实验室合成类似的步骤,但使用适当的工业设备和安全协议进行放大。

化学反应分析

反应类型

JWH 081 4-羟基萘代谢物经历了几种类型的化学反应,包括:

氧化: 引入羟基。

还原: 羰基可能被还原形成醇。

取代: 吲哚环或萘环可能发生取代反应。

常用试剂和条件

氧化剂: 如高锰酸钾或三氧化铬用于羟基化。

还原剂: 如硼氢化钠用于还原反应。

催化剂: 钯碳用于氢化反应。

主要产物

科学研究应用

JWH 081 4-羟基萘代谢物在科学研究中有多种应用,包括:

化学: 用作分析化学中的参考标准,用于检测和定量合成大麻素。

生物学: 研究其与大麻素受体的相互作用及其对细胞信号通路的影响。

医学: 研究其潜在的治疗作用和毒理学特性。

作用机制

JWH 081 4-羟基萘代谢物的作用机制涉及其与大麻素受体,特别是 CB1 和 CB2 的结合。这种结合导致 G 蛋白偶联受体的激活,进而调节各种细胞内信号通路。 该化合物的效应是通过抑制腺苷酸环化酶、调节离子通道和激活丝裂原活化蛋白激酶介导的 .

相似化合物的比较

Structural Analogs and Substituent Effects

The pharmacological and metabolic profiles of SCRAs are highly sensitive to substituents on the naphthalene ring and indole moiety. Below is a comparative analysis of key analogs:

*Calculated based on molecular formula C₂₄H₂₃NO₂.

Key Observations:

- Hydroxylation vs. This may lower central nervous system (CNS) activity but increase solubility for phase II metabolism (e.g., glucuronidation) .

- Receptor Affinity: JWH-122 (4-methyl) and JWH-210 (4-ethyl) exhibit high metabolic stability and CB1/CB2 agonism . The hydroxyl group in the target compound could form hydrogen bonds with cannabinoid receptors, possibly altering selectivity or potency, though empirical data are lacking.

- Metabolic Fate: Halogenated analogs (e.g., AM-2201 with 5-fluoropentyl) show minor changes in clearance , but hydroxylation typically accelerates phase II metabolism, as seen in JWH-018 metabolites like 5-hydroxy-pentyl derivatives .

Pharmacokinetic and Toxicological Considerations

- Metabolic Stability : The 4-hydroxy group may render the compound susceptible to rapid glucuronidation or sulfation, contrasting with the stability of halogenated or alkylated analogs .

- Toxicity : Hydroxylated SCRAs are less documented, but polar metabolites often correlate with reduced acute toxicity compared to lipophilic parent compounds (e.g., JWH-018’s cardiotoxic metabolites) .

Case Studies and Detection Challenges

- Analytical Identification : Hydroxylated naphthalene derivatives may require specialized mass spectrometry techniques, similar to those used for JWH-018 and JWH-122 .

- Forensic Relevance: Unlike JWH-210 or UR-144 (tetramethylcyclopropane substituent), the target compound’s hydroxyl group complicates detection in standard immunoassays, necessitating liquid chromatography-tandem mass spectrometry (LC-MS/MS) .

生物活性

(4-Hydroxynaphthalen-1-yl)-(1-pentylindol-3-yl)methanone, commonly referred to as JWH-018, is a synthetic cannabinoid that has gained attention for its psychoactive properties. This compound is part of a larger class of substances known as cannabimimetics, which mimic the effects of natural cannabinoids such as tetrahydrocannabinol (THC). Understanding its biological activity is essential for assessing its pharmacological potential and safety profile.

Chemical Structure

The chemical structure of JWH-018 can be represented as follows:

This structure features a naphthalene ring substituted with a hydroxyl group and an indole moiety, contributing to its interaction with cannabinoid receptors.

JWH-018 primarily acts as a potent agonist at the cannabinoid receptor type 1 (CB1) , which is predominantly found in the central nervous system. The activation of CB1 receptors leads to various physiological and psychological effects, similar to those produced by THC.

Key Effects:

- Hypothermia : A significant drop in body temperature is observed in animal models post-administration.

- Catalepsy : Induced immobility or a state resembling stupor.

- Hyperreflexia : Increased reflex responses.

- Straub Tail : A characteristic tail posture seen in response to cannabinoid administration.

- Ptosis : Drooping of the eyelids.

Pharmacokinetics

Research indicates that JWH-018 undergoes rapid absorption and distribution following inhalation or ingestion. A study involving mice exposed to smoke from herbal incense containing JWH-018 showed significant concentrations in the brain, blood, and liver, confirming its systemic availability and potential for psychoactive effects .

Case Studies and Research Findings

Several studies have been conducted to elucidate the biological activity of JWH-018:

-

In Vivo Studies :

- A study utilized high-pressure liquid chromatography with mass spectrometry (HPLC/MS/MS) to analyze the disposition of JWH-018 in mice. Results indicated marked behavioral changes consistent with CB1 receptor activation, including hypothermia and catalepsy following exposure to smoke containing JWH-018 .

- Binding Affinity :

- Metabolic Pathways :

Comparative Biological Activity

The following table summarizes the biological activities of JWH-018 compared to other synthetic cannabinoids:

| Compound | CB1 Affinity | Hypothermia Induction | Catalepsy | Other Effects |

|---|---|---|---|---|

| JWH-018 | High | Yes | Yes | Hyperreflexia, Ptosis |

| JWH-081 | Moderate | Yes | No | Mild sedation |

| JWH-122 | High | Yes | Yes | Increased appetite |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。